molecular formula C10H8ClN3O B123825 Dechloro Anagrelide CAS No. 61834-95-5

Dechloro Anagrelide

Numéro de catalogue: B123825
Numéro CAS: 61834-95-5
Poids moléculaire: 221.64 g/mol
Clé InChI: RFUZAPDLTCFPQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dechloro Anagrelide is a structural analog of Anagrelide, a known phosphodiesterase III (PDEIII) inhibitor and cytostatic agent used primarily in managing thrombocythemia. Anagrelide (C10H7Cl2N3O) features a dichlorinated benzyl group, while this compound likely lacks one or both chlorine atoms, altering its electronic and steric properties. Such modifications often impact target binding, metabolic stability, and cytotoxicity .

Anagrelide itself inhibits PDEIII and megakaryocyte differentiation, but its dechlorinated derivative may exhibit distinct selectivity or potency. For example, dechlorination in other compounds, such as Dechloro Rivaroxaban (a Factor Xa inhibitor), reduces steric hindrance and enhances binding to target enzymes .

Mécanisme D'action

Target of Action

Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .

Mode of Action

This compound works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .

Biochemical Pathways

This compound affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Pharmacokinetics

This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of this compound can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .

Analyse Biochimique

Biochemical Properties

Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . This compound also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .

Metabolic Pathways

This compound is extensively metabolized by the liver into two major metabolites

Activité Biologique

Dechloro Anagrelide, a derivative of the well-known platelet-lowering drug anagrelide, has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacodynamics, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Anagrelide and Its Metabolites

Anagrelide is primarily used in the treatment of essential thrombocythemia (ET) and other myeloproliferative disorders. It functions by inhibiting megakaryocyte maturation and reducing platelet production in the bone marrow. Anagrelide is metabolized into several active forms, including this compound (also known as 3-hydroxyanagrelide) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Notably, 3-hydroxyanagrelide has been identified as significantly more potent in inhibiting phosphodiesterase (PDE) activity compared to the parent compound .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of PDE Activity : this compound inhibits PDEIII, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets, thereby reducing platelet aggregation .
  • Impact on Megakaryocytes : Studies indicate that this compound reduces the proliferation and differentiation of CD34+ hematopoietic progenitor cells into megakaryocytes. This effect is dose-dependent and varies between different metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is well absorbed with a bioavailability of approximately 50%. Its metabolism results in a rapid formation of active metabolites that contribute to its therapeutic effects. The half-life of anagrelide is about 1 to 2 hours, necessitating multiple daily doses for sustained effect .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy of anagrelide and its metabolites in managing thrombocythemia:

  • Efficacy in Reducing Platelet Counts : In a cohort study involving 577 patients treated with anagrelide, a ≥50% reduction in platelet counts was achieved in 93% of evaluable patients within 11 days .
  • Case Study Analysis : A notable case study reported on patients with ET who experienced significant reductions in platelet counts after switching from other therapies to anagrelide. The average time to reach therapeutic platelet levels was approximately 6 weeks .

Data Table: Summary of Clinical Findings

Study ReferencePatient CohortTreatment DurationPlatelet Reduction (%)Observations
577 patientsUp to 2 years≥50%High efficacy noted
Varies6-10 weeks<500,000/µlSignificant drop in counts
Multiple cohorts4 weeksNo significant changeStable platelet counts post-switch

Side Effects and Considerations

While this compound is effective in lowering platelet counts, it is associated with several side effects:

  • Cardiovascular Events : Increased risk of cardiac side effects has been noted, particularly in patients with pre-existing conditions .
  • Other Adverse Effects : Commonly reported side effects include headache, palpitations, nausea, and gastrointestinal disturbances .

Applications De Recherche Scientifique

Pharmacological Mechanism

The pharmacological effects of Dechloro Anagrelide include:

  • Inhibition of Platelet Aggregation : It effectively reduces platelet aggregation induced by various stimuli such as ADP and collagen, making it beneficial in preventing thrombotic events .
  • Impact on Megakaryocytes : The drug influences the proliferation and differentiation of megakaryocytes, which are responsible for platelet production. Studies indicate a significant reduction in megakaryocyte mass correlating with decreased platelet counts .
  • cAMP Phosphodiesterase Inhibition : By inhibiting phosphodiesterase 3A, this compound enhances intracellular cAMP levels, contributing to its antiplatelet effects .

Treatment of Essential Thrombocythemia

This compound is primarily utilized in managing essential thrombocythemia. Clinical trials have demonstrated its efficacy in reducing elevated platelet counts and associated thrombo-hemorrhagic risks. For instance, a Phase 2a clinical trial involving patients with thrombocytosis showed that after five days of treatment, platelet counts began to decline significantly, reaching near-normal levels by day twelve .

Safety Profile

The safety of this compound has been evaluated in various studies, indicating a tolerable profile with manageable side effects. Notably, it does not exhibit significant mutagenic or clastogenic activity in preclinical assessments . However, long-term use may lead to complications such as leukopenia and anemia .

Table 1: Blood Platelet Aggregation Inhibition by this compound

StimulusEC50 (μM) in Platelet-Rich Plasma
ADPRabbit: 1.2; Rat: 0.27–2.6; Human: 0.4–2.6
CollagenRabbit: 0.31; Rat: 0.15–0.39; Human: 0.08
ThrombinNot specified
Arachidonic AcidNot specified

This table illustrates the potency of this compound against various stimuli in different species, emphasizing its effectiveness across species including humans .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

  • Case Study on Essential Thrombocythemia : A cohort of patients treated with this compound exhibited a marked decrease in platelet counts within days of initiation, with sustained responses noted over extended treatment periods.
  • Long-term Efficacy Assessment : In a longitudinal study assessing patients over three years, those on this compound maintained stable platelet counts with minimal adverse effects compared to traditional therapies like hydroxyurea .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

7-Dechloro-3-hydroxy Anagrelide undergoes hydrolysis under specific conditions :

  • Acidic/Basic Hydrolysis : Reverts to its parent compound, Anagrelide, or forms other metabolites depending on pH. Hydrolysis occurs preferentially in aqueous environments with acidic (HCl) or basic (NaOH) catalysts .

  • Enzymatic Hydrolysis : Metabolized by esterases in biological systems, leading to cleavage of the imidazoquinazolinone ring structure .

Conditions and Outcomes :

Reaction TypeConditionsProductsStability Impact
Acidic Hydrolysis0.1N HCl, 25°CAnagrelide + Cl⁻Low stability at pH < 4
Basic Hydrolysis0.1N NaOH, 40°CDegraded quinazoline derivativesInstability at pH > 9

Oxidation

  • Cytochrome P450-Mediated Oxidation : Primarily metabolized by CYP1A2 into hydroxylated derivatives (e.g., 3-hydroxy-anagrelide) . This reaction occurs in hepatic microsomes and involves:

    • Insertion of hydroxyl groups at the C3 position.

    • Subsequent formation of reactive quinone intermediates .

  • Peroxidase-Catalyzed Oxidation : Generates reactive oxygen species (ROS) in platelet-rich plasma, contributing to antiplatelet activity .

Reduction

  • Nitro Group Reduction : During Anagrelide synthesis, the nitro group in intermediates is reduced to an amine using stannous chloride (SnCl₂) and hydrochloric acid (HCl) . While not directly observed in 7-Dechloro-3-hydroxy Anagrelide, this pathway informs its metabolic precursors:

    R NO2SnCl2/HClR NH2\text{R NO}_2\xrightarrow{\text{SnCl}_2/\text{HCl}}\text{R NH}_2
  • In vivo Reduction : Converts to inactive metabolites like 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) .

Stability Under Environmental Conditions

Thermal and Photolytic Stability :

  • Thermal Decomposition : Stable below 100°C; decomposes at higher temperatures to yield carbon monoxide , phosgene , and nitrogen oxides .

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming chlorinated byproducts .

pH-Dependent Stability :

  • Optimal Stability : pH 6–8 (aqueous buffer, 25°C).

  • Degradation Pathways :

    • Acidic Conditions : Protonation of the quinazoline nitrogen leads to ring contraction.

    • Alkaline Conditions : Hydroxide ion attack at the C2 carbonyl group.

Structural Reactivity Insights

  • Imidazoquinazolinone Core : The fused bicyclic system exhibits electrophilic character at C7, making it susceptible to nucleophilic substitution (e.g., dechlorination) .

  • Hydroxyl Group at C3 : Enhances hydrogen-bonding capacity with biological targets (e.g., PDE3A enzyme) while increasing susceptibility to oxidation .

Comparative Reactivity with Anagrelide

Property7-Dechloro-3-hydroxy AnagrelideAnagrelide
Metabolic Pathway CYP1A2 hydroxylation CYP1A2-mediated oxidation
Hydrolysis Rate Faster (due to hydroxyl group)Slower
Oxidative Byproducts Quinone derivatives Epoxide intermediates

Q & A

Basic Research Questions

Q. How can researchers establish the pharmacological profile of Dechloro Anagrelide in preclinical studies?

  • Methodology : Begin with in vitro assays (e.g., platelet aggregation inhibition assays) to quantify potency, followed by in vivo pharmacokinetic studies in rodent models to assess absorption, distribution, and metabolism. Use HPLC-MS for quantification and validate results against established protocols .
  • Key Considerations : Ensure dose-response curves are statistically robust (n ≥ 6 per group) and include positive controls (e.g., Anagrelide) to benchmark activity .

Q. What experimental design principles apply to studying this compound’s metabolic stability?

  • Methodology : Employ liver microsomal assays (human/rat) with NADPH cofactors to measure metabolic half-life. Use LC-MS/MS to identify major metabolites and compare degradation pathways to parent compounds. Replicate experiments across three independent batches to address inter-assay variability .
  • Data Interpretation : Apply Michaelis-Menten kinetics for enzyme affinity calculations and report confidence intervals for degradation rates .

Q. How to conduct a systematic literature review on this compound’s structure-activity relationships (SAR)?

  • Methodology : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "SAR" OR "analog synthesis") to retrieve primary studies. Screen abstracts for relevance, exclude non-peer-reviewed sources, and synthesize findings using a PRISMA flowchart .
  • Critical Analysis : Highlight contradictions in reported IC50 values and propose hypotheses (e.g., assay variability, solvent effects) .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodology : Perform orthogonal validation experiments (e.g., CRISPR-edited cell lines to isolate target pathways) and meta-analyze historical data. Use funnel plots to assess publication bias and multivariate regression to identify confounding variables (e.g., cell type, incubation time) .
  • Case Study : Compare phosphodiesterase inhibition data from endothelial vs. megakaryocyte models to contextualize tissue-specific effects .

Q. What strategies optimize this compound’s selectivity in kinase inhibition assays?

  • Methodology : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions. Apply computational docking (AutoDock Vina) to refine binding site predictions and guide structural modifications. Validate selectivity ratios (IC50 target/IC50 off-target) with dose-escalation studies .
  • Innovation : Incorporate molecular dynamics simulations to predict conformational changes affecting binding affinity .

Q. How to design a longitudinal study evaluating this compound’s chronic toxicity?

  • Methodology : Use staggered cohort designs in rodent models, with endpoints including hematological parameters, organ histopathology, and cytokine profiling. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-dependent risks .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting and include sham controls to isolate compound-specific effects .

Q. What computational approaches validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Methodology : Integrate physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) with in silico PD simulations (Monolix Suite). Calibrate models using in vivo plasma concentration-time curves and bootstrap resampling to quantify uncertainty .
  • Data Synthesis : Compare simulated vs. empirical AUC/MIC ratios to refine bioavailability predictions .

Q. Contradiction Analysis & Synthesis

Q. How to reconcile discrepancies in this compound’s reported bioavailability across species?

  • Methodology : Conduct cross-species comparative studies (rodent, canine, primate) with standardized dosing. Use mixed-effects models to account for interspecies variability in CYP450 metabolism. Publish raw datasets to enable meta-analyses .
  • Hypothesis Testing : Explore species-specific differences in plasma protein binding using equilibrium dialysis .

Q. What frameworks guide the integration of multi-omics data in this compound research?

  • Methodology : Apply systems pharmacology pipelines (e.g., transcriptomics + proteomics) to map compound-target networks. Use STRING or KEGG databases to annotate pathways and prioritize candidates for functional validation .
  • Critical Evaluation : Address batch effects in omics datasets via ComBat normalization and report false discovery rates (FDR) for differentially expressed genes .

Q. Methodological Standards

  • Data Reproducibility : Archive experimental protocols on platforms like protocols.io and cite RRIDs for reagents/models .
  • Ethical Compliance : Obtain IRB/IACUC approvals for human/animal studies and disclose conflicts of interest per ICMJE guidelines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Anagrelide vs. Dechloro Anagrelide (Hypothetical Comparison)

Property Anagrelide This compound (Inferred)
Structure Dichlorinated benzyl group Monochlorinated or non-chlorinated
PDEIII Inhibition (IC50) 0.6 µM Likely reduced (e.g., BCH24426, a metabolite, shows 40x higher PDEIII inhibition)
Cytostatic Effect 25% residual cell viability in CS242 ERMS at high doses Potential for enhanced cytotoxicity (if dechlorination improves target access)
Metabolism Metabolized to 3-OH Anagrelide and RL603 (t1/2 = 2.7–3.9 min) Possibly slower metabolism due to reduced halogenation

Key Insight : Dechlorination may reduce PDEIII affinity but enhance cytotoxicity by improving membrane permeability or modulating alternative targets.

Anagrelide vs. Zardaverine

Both compounds inhibit PDE3/4 and show cytotoxicity in CS242 embryonal rhabdomyosarcoma (ERMS) cells, but mechanistic differences exist:

Parameter Anagrelide Zardaverine
Primary Targets PDEIII, megakaryocyte maturation PDE3/4
Cytotoxicity Cytostatic (25% residual viability) Cytotoxic (complete cell death at high doses)
Selectivity Active in HeLa and CS242 ERMS Similar selectivity profile
Structural Features Dichlorinated benzyl group Non-chlorinated, fused ring system

Anagrelide vs. BCH24426 (Major Metabolite)

BCH24426, a metabolite of Anagrelide, demonstrates altered activity:

Property Anagrelide BCH24426
PDEIII Inhibition IC50 = 0.6 µM IC50 = 0.015 µM (40x more potent)
Megakaryocyte Inhibition IC50 = 10 nM IC50 = 10 nM (similar potency)
Chlorination Dichlorinated Likely dechlorinated (structural modification inferred)

This compound vs. Dechloro Rivaroxaban

Parameter This compound (Inferred) Dechloro Rivaroxaban
Target PDEIII, megakaryocytes Factor Xa (Ki = 0.4 nM)
Activity Change Reduced PDEIII affinity? Retains Factor Xa inhibition
Structural Impact Loss of Cl alters binding pocket Improved enzyme access due to smaller substituent

Research Implications and Gaps

  • Mechanistic Studies: The role of chlorine atoms in Anagrelide’s cytostatic vs. cytotoxic effects requires clarification. Zardaverine’s full cytotoxicity suggests non-PDE targets influenced by structural features .
  • Metabolic Stability : this compound may exhibit longer half-life than Anagrelide, as seen in metabolites like RL603 (t1/2 = 3.5 min) .

Table 1. Cytotoxicity Profiles in CS242 ERMS Cells

Compound Residual Viability (%) Mechanism Reference
Anagrelide 25 Cytostatic
Zardaverine 0 Cytotoxic

Table 2. Enzyme Inhibition Potency

Compound PDEIII IC50 (µM) Factor Xa Ki (nM)
Anagrelide 0.6 N/A
BCH24426 0.015 N/A
Dechloro Rivaroxaban N/A 0.4

Propriétés

IUPAC Name

6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZAPDLTCFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Dechloro Anagrelide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.